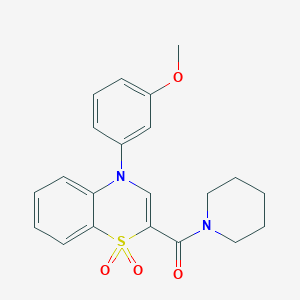

![molecular formula C22H28N2O5S B2486279 4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922041-34-7](/img/structure/B2486279.png)

4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

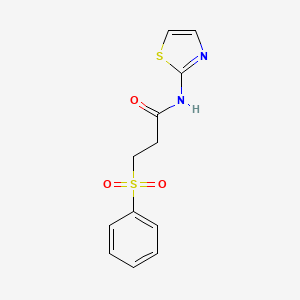

Benzenesulfonamide derivatives and related compounds have been extensively studied for their biological activities and potential applications in medicinal chemistry. These studies include the synthesis and characterization of novel compounds with potential as enzyme inhibitors, antimicrobial agents, and for their physicochemical properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-component reactions, such as one-pot multicomponent syntheses that lead to the creation of complex structures, including tetrahydrobenzo[b][1,4]oxazepine derivatives. These synthetic routes are designed to introduce various substituents, enhancing the compound's biological activity or modifying its chemical properties (Shaabani et al., 2010).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods, including FT-IR, NMR, and UV-Vis, are commonly used to characterize the molecular structure of synthesized benzenesulfonamide derivatives. These techniques provide detailed information about the compounds' crystalline structure, bonding environment, and conformation (Ceylan et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in various chemical reactions, contributing to their versatile biological activities. For example, some derivatives have been shown to inhibit carbonic anhydrases, an enzyme involved in many physiological processes. The inhibitory activity is often dependent on the nature of the substituents attached to the benzenesulfonamide core (Dudutienė et al., 2013).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their potential applications. These properties are influenced by the compound's molecular structure and can be tailored through chemical synthesis (Gabriele et al., 2006).

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives, including reactivity, stability, and interaction with biological targets, are essential for their function as potential therapeutic agents. Studies often focus on understanding these properties in relation to the compound's structure and potential biological activity (Zani et al., 2009).

Scientific Research Applications

Synthesis and Biological Activity

4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is part of a class of compounds known for their diverse biological activities. Benzazoles and their derivatives, including this compound, are significant in medicinal chemistry due to their wide range of biological activities. The compound's structure, characterized by the guanidine moiety bonded to a benzazole ring, could potentially modify its biological activity. Synthetic chemists have shown interest in these compounds for their potential therapeutic applications, highlighting the importance of synthetic strategies and chemical modifications for developing new pharmacophores (Rosales-Hernández et al., 2022).

Environmental Impact and Analysis

The compound is also part of a broader class of compounds known for their environmental presence and impact. Parabens, for example, which share some structural similarities, are used as preservatives in various products and have been a topic of environmental studies. They are considered emerging contaminants, prompting reviews of their occurrence, fate, and behavior in aquatic environments. Although the specific compound differs structurally, the study of parabens can provide a framework for understanding the environmental aspects of similar compounds, highlighting the need for continuous monitoring and evaluation of their environmental impact and behavior (Haman et al., 2015).

Industrial and Material Science Applications

In the field of material science, related compounds have been studied for their applications in various industries. For instance, plastic scintillators based on polymethyl methacrylate have been reviewed for their scintillation properties. These materials are significant in detecting radiation, with specific compounds used as luminescent dyes. The study of such materials offers insights into the applications of related organic compounds in industrial settings, such as radiation detection and measurement technologies (Salimgareeva & Kolesov, 2005).

Safety And Hazards

This would involve looking at the compound’s toxicity, including its LD50 (the dose that is lethal to 50% of a population), any known health effects, and any precautions that need to be taken when handling it.

Future Directions

This would involve looking at potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.

Please note that this is a general guide and the specifics would depend on the particular compound and the available information. For a detailed analysis, you would need to consult the scientific literature or a chemistry professional.

properties

IUPAC Name |

4-(2-methylpropoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5S/c1-15(2)13-28-17-7-9-18(10-8-17)30(26,27)23-16-6-11-19-20(12-16)29-14-22(3,4)21(25)24(19)5/h6-12,15,23H,13-14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNWDFFFKOLDDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2486198.png)

![1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2486209.png)

![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2486211.png)

![(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2486214.png)

![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2486216.png)